Ivacaftor - 1413431-05-6

Ivacaftor

Catalog Number: EVT-1488520
CAS Number: 1413431-05-6
Molecular Formula: C₂₄H₁₀D₁₈N₂O₃
Molecular Weight: 410.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ivacaftor is an aromatic amide obtained by formal condensation of the carboxy group of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the amino group of 5-amino-2,4-di-tert-butylphenol. Used for the treatment of cystic fibrosis. It has a role as a CFTR potentiator and an orphan drug. It is a quinolone, a member of phenols, an aromatic amide and a monocarboxylic acid amide.
Ivacaftor (also known as Kalydeco or VX-770) is a drug used for the management of Cystic Fibrosis (CF). It is manufactured and distributed by Vertex Pharmaceuticals. It was approved by the Food and Drug Administration on January 31, 2012, and by Health Canada in late 2012. Ivacaftor is administered as a monotherapy and also administered in combination with other drugs for the management of CF. Cystic Fibrosis is an autosomal recessive disorder caused by one of several different mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes. CFTR is active in epithelial cells of organs such as of the lungs, pancreas, liver, digestive system, and reproductive tract. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced making patients more susceptible to complications such as infections, lung damage, pancreatic insufficiency, and malnutrition. Prior to the development of ivacaftor, management of CF primarily involved therapies for the control of infections, nutritional support, clearance of mucus, and management of symptoms rather than improvements in the underlying disease process or lung function (FEV1). Notably, ivacaftor was the first medication approved for the management of the underlying causes of CF (abnormalities in CFTR protein function) rather than control of symptoms.
Ivacaftor is a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator. The mechanism of action of ivacaftor is as a Chloride Channel Activation Potentiator, and Cytochrome P450 2C9 Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 3A Inhibitor.
Synthesis Analysis

Several methods for the synthesis of Ivacaftor and its derivatives have been developed. [] A detailed analysis of these methods requires access to specific scientific publications outlining the synthetic pathways and associated technical details.

Molecular Structure Analysis

Ivacaftor can participate in various chemical reactions, particularly those involving its metabolism by cytochrome P450 enzymes, specifically CYP3A4. [, ] A thorough understanding of Ivacaftor's chemical reactions requires examining scientific publications detailing its metabolic pathways, reaction kinetics, and potential interactions with other molecules.

Mechanism of Action

Ivacaftor acts as a CFTR potentiator by binding to the CFTR protein and increasing the probability of its channel opening. [, , , , ] This action enhances the transport of chloride ions across cell membranes, particularly in epithelial cells lining the airways and other organs affected by cystic fibrosis. [, , , ]

Physical and Chemical Properties Analysis

Ivacaftor is a lipophilic molecule, meaning it has a high affinity for fats and oils. [] Its exact physical and chemical properties, such as melting point, boiling point, solubility, and partition coefficient, require referencing specific scientific data sources.

Applications
  • Studying CFTR function: Ivacaftor is used to investigate the role of CFTR in various physiological processes, including ion transport, mucus clearance, and inflammation. [, , , ]
  • Developing new CF treatments: Ivacaftor serves as a model compound for the design and development of novel CFTR modulators with improved efficacy and safety profiles. [, , , , , ]
  • Understanding CF disease mechanisms: Ivacaftor research helps unravel the complex interplay between CFTR dysfunction, infection, inflammation, and other factors contributing to the progression of cystic fibrosis. [, , , , ]
  • Investigating personalized medicine: Ivacaftor research explores the concept of tailoring CF treatments based on a patient's specific genetic mutations and responses to therapy. [, , ]
  • Microbiome research: Studies have shown Ivacaftor can influence the composition of the gut microbiota in people with CF, providing insights into the potential role of the microbiome in CF disease progression and treatment responses. []
Future Directions
  • Optimizing combination therapies: Combining Ivacaftor with other CFTR modulators, such as correctors and amplifiers, to enhance efficacy and address a broader range of CFTR mutations. [, , , , , ]
  • Investigating long-term effects: Studying the long-term safety and efficacy of Ivacaftor and its impact on disease progression, lung function, and quality of life in people with cystic fibrosis. [, ]
  • Understanding individual responses: Investigating the factors contributing to interpatient variability in Ivacaftor's efficacy and identifying genetic or environmental modifiers that influence treatment outcomes. [, , ]

Hydroxymethylivacaftor (Iva-M1)

  • Compound Description: Hydroxymethylivacaftor (Iva-M1) is a major metabolite of Ivacaftor. It shows significant affinity for the serotonin 5-HT2C receptor and the muscarinic M3 receptor. [] Unlike Ivacaftor and Ivacaftorcarboxylate, Iva-M1 did not show induction of the enzyme CYP3A4. []
  • Relevance: Iva-M1 is a structurally related metabolite of Ivacaftor, sharing a similar core structure but differing in the presence of a hydroxymethyl group. Its affinity for different receptors suggests potential for distinct pharmacological effects compared to Ivacaftor. [, ]

Ivacaftorcarboxylate (Iva-M6)

  • Compound Description: Ivacaftorcarboxylate (Iva-M6) is another major metabolite of Ivacaftor. It exhibits significant affinity for the serotonin 5-HT2A receptor. [] Similar to Lumacaftor, Iva-M6 displayed strong induction of the enzyme CYP3A4. []
  • Relevance: Iva-M6, a metabolite of Ivacaftor, shares a core structure with Ivacaftor but possesses a carboxylate group. Its interaction with the 5-HT2A receptor and its strong induction of CYP3A4 differentiate its potential pharmacological profile from Ivacaftor. [, ]

Lumacaftor

  • Compound Description: Lumacaftor is a CFTR corrector often used in combination with Ivacaftor. While Lumacaftor increases the amount of CFTR protein that reaches the cell surface, Ivacaftor enhances the function of these proteins once at the cell surface. [, ] Lumacaftor is a strong inducer of CYP3A4, an enzyme involved in drug metabolism. []

Tezacaftor

  • Compound Description: Tezacaftor is a CFTR corrector, similar to Lumacaftor, that increases the amount of CFTR protein that reaches the cell surface. [] It is used in combination with Ivacaftor to treat cystic fibrosis. [] Unlike Ivacaftor, Tezacaftor did not show induction of the enzyme CYP3A4. []

Elexacaftor

  • Compound Description: Elexacaftor is another next-generation CFTR corrector that is used in combination with Tezacaftor and Ivacaftor (Trikafta). [, , , ] It helps improve the processing and trafficking of the F508del CFTR protein. []
  • Relevance: Elexacaftor, along with Tezacaftor and Ivacaftor, form the triple combination therapy Trikafta. The combination of these CFTR correctors and potentiators provides a highly effective treatment option for cystic fibrosis. [, , , , ]

VX-659

  • Compound Description: VX-659 is a next-generation CFTR corrector evaluated in triple combination with Tezacaftor and Ivacaftor. [] Similar to Elexacaftor, it shows significant improvement in the processing and trafficking of Phe508del CFTR protein. []
  • Relevance: Similar to Elexacaftor, VX-659 is a CFTR corrector explored in combination with Tezacaftor and Ivacaftor for its potential to treat cystic fibrosis. The addition of VX-659 to Tezacaftor and Ivacaftor was found to further improve the percentage of predicted FEV1 in patients with the Phe508del-Phe508del genotype. []

VX-445

  • Compound Description: VX-445 is another next-generation CFTR corrector that has been studied in combination with Tezacaftor and Ivacaftor. [] It enhances the processing, trafficking, and chloride transport of the Phe508del CFTR protein. []
  • Relevance: VX-445 is a CFTR corrector investigated as part of a triple combination therapy with Tezacaftor and Ivacaftor for treating cystic fibrosis. The combination demonstrated improved CFTR function in vitro and showed promising results in patients with one or two Phe508del alleles. []

Properties

CAS Number

1413431-05-6

Product Name

Ivacaftor

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C₂₄H₁₀D₁₈N₂O₃

Molecular Weight

410.6

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)

SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C

Synonyms

N-[2,4-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide-d18; Kalydeco-d18; VX 770 -d18

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.